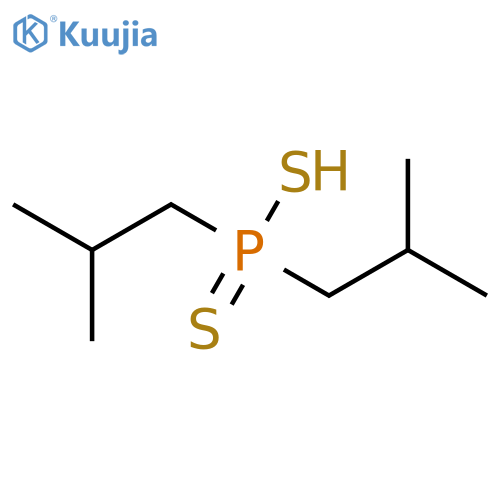Cas no 13360-80-0 (Phosphinodithioic acid, P,P-bis(2-methylpropyl)-)

Phosphinodithioic acid, P,P-bis(2-methylpropyl)- 化学的及び物理的性質
名前と識別子
-
- Phosphinodithioic acid, P,P-bis(2-methylpropyl)-
-
Phosphinodithioic acid, P,P-bis(2-methylpropyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T30465-500 mg |
Bis(2-methylpropyl)phosphinodithioic acid |
13360-80-0 | 500MG |
¥-1.00 | 2022-12-05 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T30465-100mg |
Bis(2-methylpropyl)phosphinodithioic acid |
13360-80-0 | 100mg |
2023-09-07 | |||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T30465-100 mg |
Bis(2-methylpropyl)phosphinodithioic acid |
13360-80-0 | 100MG |
¥-1.00 | 2022-12-05 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T30465-500mg |
Bis(2-methylpropyl)phosphinodithioic acid |
13360-80-0 | 500mg |
2023-09-07 |
Phosphinodithioic acid, P,P-bis(2-methylpropyl)- 関連文献
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
Phosphinodithioic acid, P,P-bis(2-methylpropyl)-に関する追加情報
Phosphinodithioic Acid, P,P-Bis(2-Methylpropyl)-: A Comprehensive Overview
Phosphinodithioic acid, P,P-bis(2-methylpropyl)- (CAS No. 13360-80-0) is a versatile organic compound with significant applications in various industrial and chemical sectors. This compound, also referred to as P,P-bis(2-methylpropyl)phosphinodithioic acid, belongs to the class of phosphorus-containing organic compounds and exhibits unique chemical properties that make it valuable in modern chemistry. The molecule consists of a phosphorus atom bonded to two 2-methylpropyl groups and a dithiolate group, which contributes to its reactivity and functionality.
Recent studies have highlighted the importance of phosphinodithioic acids in catalytic processes, particularly in the field of organometallic chemistry. Researchers have explored the use of P,P-bis(2-methylpropyl)phosphinodithioic acid as a ligand in transition metal complexes, where it enhances catalytic efficiency in reactions such as olefin polymerization and hydrogenation. The ability of this compound to coordinate with metal centers while maintaining stability under reaction conditions has made it a focal point in developing next-generation catalysts.
The synthesis of P,P-bis(2-methylpropyl)phosphinodithioic acid typically involves the reaction of phosphorus-based precursors with thiol-containing compounds under controlled conditions. Recent advancements in synthetic methodologies have enabled the production of this compound with higher purity and yield, which is crucial for its application in sensitive chemical processes. Moreover, the exploration of green chemistry principles has led to the development of more environmentally friendly synthesis routes for this compound.
In terms of applications, phosphinodithioic acids like P,P-bis(2-methylpropyl)phosphinodithioic acid are widely used in the agricultural sector as components in pesticides and herbicides. Their ability to inhibit specific enzymes involved in plant metabolism makes them effective in controlling pests and weeds without causing significant harm to non-target organisms. Furthermore, these compounds are employed in the pharmaceutical industry as intermediates in drug synthesis, particularly in the development of antiviral and anticancer agents.
Recent research has also focused on the environmental impact and biodegradation of P,P-bis(2-methylpropyl)phosphinodithioic acid. Studies indicate that this compound undergoes rapid degradation under aerobic conditions, reducing its persistence in aquatic and terrestrial ecosystems. This finding is significant for regulatory bodies aiming to assess the environmental safety of chemicals used in agriculture and industry.
The structural versatility of phosphinodithioic acids allows for further functionalization to tailor their properties for specific applications. For instance, researchers have explored the modification of P,P-bis(2-methylpropyl)phosphinodithioic acid with additional functional groups to enhance its stability, reactivity, or selectivity in catalytic systems. These modifications are expected to expand the scope of applications for this compound in fields such as materials science and energy storage.
In conclusion, P,P-bis(2-methylpropyl)phosphinodithioic acid (CAS No. 13360-80-0) is a multifaceted compound with a wide range of applications across various industries. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a key player in modern chemical research and development. As ongoing studies continue to uncover new potential uses for this compound, its significance in both academic and industrial settings is likely to grow further.
13360-80-0 (Phosphinodithioic acid, P,P-bis(2-methylpropyl)-) 関連製品
- 332-50-3(Acetamide,2-(4-fluorophenoxy)-)
- 5780-36-9(2-(Methylthio)thiophene)
- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)
- 13598-65-7(Ammonium perrhenate(VII))
- 1909313-94-5(5-methyl-1-(4-methylphenyl)-1H-pyrazol-4-amine hydrochloride)
- 1983153-03-2(3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)
- 1312703-28-8(H2TPDC-NH2)
- 899948-54-0(2-{2-(morpholin-4-yl)-2-oxoethylsulfanyl}-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one)
- 1806877-92-8(6-(Chloromethyl)-2-(difluoromethyl)-3-fluoro-4-(trifluoromethyl)pyridine)
- 1701998-04-0(2,3-dimethyl-4H,5H,5aH,6H,7H,8H,9H,9aH-pyrazolo1,5-aquinazoline)
